N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide
Description
N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a hydroxyethanesulfonyl group
Properties
CAS No. |
62335-79-9 |
|---|---|
Molecular Formula |
C10H12ClNO4S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
N-[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(14)12-10-3-2-8(6-9(10)11)17(15,16)5-4-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
InChI Key |
GJZLFODXHJNZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. The hydroxyethanesulfonyl group is then introduced through a sulfonation reaction. The final step involves the formation of the acetamide group through an acylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethanesulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylacetamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized phenylacetamide derivatives.
Scientific Research Applications
N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and hydroxyethanesulfonyl groups play a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
Uniqueness
N-[2-Chloro-4-(2-hydroxyethanesulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
